6-Bromo-8-methoxychroman-4-one
Description
6-Bromo-8-methylchroman-4-one (CAS: 1092348-76-9) is a substituted chroman-4-one derivative with the molecular formula C₁₀H₉BrO₂ and a molar mass of 241.08 g/mol. This compound is characterized by a bromine atom at position 6, a methyl group at position 8, and a ketone functionality at position 4 of the chroman backbone . Key properties include:
- Physical state: Beige solid.
- Density: 1.542 ± 0.06 g/cm³ (predicted).
- Boiling point: 358.8 ± 42.0 °C (predicted).
- Storage: Stable at room temperature under dry, sealed conditions .
It is primarily used in research settings, with applications in organic synthesis and pharmacological studies.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5H,2-3H2,1H3 |
InChI Key |
LROIRCWVJGBSNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound Overview
The closest structural analog to 6-Bromo-8-methylchroman-4-one is 8-bromo-6-chloro-2-methylchroman-4-one (CAS: 1154547-56-4), which shares the chroman-4-one core but differs in substituent positions and halide composition . Below is a comparative analysis:
Table 1: Key Properties of 6-Bromo-8-methylchroman-4-one and 8-Bromo-6-chloro-2-methylchroman-4-one
Structural and Functional Differences
Substituent Effects: The 6-Bromo-8-methylchroman-4-one features a bromine atom at position 6 and a methyl group at position 6. In contrast, 8-bromo-6-chloro-2-methylchroman-4-one incorporates bromine at position 8, chlorine at position 6, and an additional methyl group at position 7. The presence of chlorine in the latter compound increases its molar mass by ~34 g/mol compared to the former, which may influence solubility and pharmacokinetic properties.
Synthetic Utility :
- 6-Bromo-8-methylchroman-4-one’s bromine atom at position 6 makes it a versatile intermediate for further functionalization (e.g., Suzuki coupling). The methyl group at position 8 may sterically hinder reactions at adjacent positions .
- The 8-bromo-6-chloro-2-methylchroman-4-one , with dual halides (Br and Cl), offers distinct reactivity for sequential substitution reactions. The additional methyl group at position 2 could stabilize the chroman ring against oxidation .
Research Implications :
- While 6-Bromo-8-methylchroman-4-one has documented use in pharmacological research (e.g., kinase inhibition studies), applications for its analog remain unspecified in available literature .
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